molecular formula C7H12O3 B2830965 Methyl (2S)-2-cyclobutyl-2-hydroxyacetate CAS No. 2382035-47-2

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate

Cat. No.: B2830965
CAS No.: 2382035-47-2
M. Wt: 144.17
InChI Key: SLHBAAQBWSDPLW-LURJTMIESA-N
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Description

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate is an organic compound characterized by a cyclobutyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate typically involves the esterification of (2S)-2-cyclobutyl-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Aqueous or acidic medium.

      Products: Corresponding ketones or carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Alcohols.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

      Conditions: Room temperature or slightly elevated temperatures.

      Products: Halogenated derivatives.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions often require strong oxidizing agents and acidic or aqueous conditions, while reduction reactions necessitate the use of hydride donors in anhydrous solvents.

Scientific Research Applications

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of complex organic molecules.
    • Employed in the study of reaction mechanisms and stereochemistry.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Utilized in drug discovery and development processes.
  • Industry

    • Applied in the production of specialty chemicals and materials.
    • Used as a precursor in the synthesis of polymers and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-cyclobutyl-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl (2S)-2-cyclobutyl-2-hydroxyacetate can be compared with other similar compounds, such as:

  • Methyl (2S)-2-hydroxyacetate

    • Lacks the cyclobutyl group, resulting in different chemical and biological properties.
  • Ethyl (2S)-2-cyclobutyl-2-hydroxyacetate

    • Similar structure but with an ethyl ester group instead of a methyl ester group, leading to variations in reactivity and applications.
  • Methyl (2S)-2-cyclopropyl-2-hydroxyacetate

    • Contains a cyclopropyl group instead of a cyclobutyl group, affecting its steric and electronic properties.

Properties

IUPAC Name

methyl (2S)-2-cyclobutyl-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6(8)5-3-2-4-5/h5-6,8H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBAAQBWSDPLW-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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